molecular formula C29H27N7OS B1193491 (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium

(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium

Cat. No.: B1193491
M. Wt: 521.6 g/mol
InChI Key: PDCYPMBTPMGZDZ-DEOSSOPVSA-N
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Description

  • Scientific Research Applications

    • SLC4101431 has potential applications in various fields:

        Chemistry: As a tool compound for studying sphingolipid metabolism and SphK2 function.

        Biology: Investigating SphK2’s role in cell survival, migration, and immune responses.

        Medicine: Exploring its therapeutic potential in cancer, inflammation, and autoimmune diseases.

        Industry: Developing SphK2-targeted drugs or diagnostics.

  • Preparation Methods

    • Synthetic routes for SLC4101431 are not widely documented in the literature.
    • industrial production methods likely involve chemical synthesis, purification, and formulation.
    • Specific reaction conditions and intermediates remain proprietary.
  • Chemical Reactions Analysis

    • SLC4101431 may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions are not explicitly reported.
    • Major products formed from these reactions are not well-documented.
  • Mechanism of Action

    • SLC4101431 inhibits SphK2, reducing S1P production.
    • Molecular targets: SphK2 isoform.
    • Pathways involved: S1P signaling, cell survival, and immune regulation.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C29H27N7OS

    Molecular Weight

    521.6 g/mol

    IUPAC Name

    (2S)-2-[[3-[4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide

    InChI

    InChI=1S/C29H27N7OS/c30-28(31)36-16-4-7-24(36)17-26-34-27(35-37-26)22-12-14-23(15-13-22)32-29-33-25(18-38-29)21-10-8-20(9-11-21)19-5-2-1-3-6-19/h1-3,5-6,8-15,18,24H,4,7,16-17H2,(H3,30,31)(H,32,33)/t24-/m0/s1

    InChI Key

    PDCYPMBTPMGZDZ-DEOSSOPVSA-N

    Isomeric SMILES

    C1C[C@H](N(C1)C(=N)N)CC2=NC(=NO2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6

    SMILES

    NC(N1CCC[C@H]1CC2=NC(C3=CC=C(NC4=NC(C5=CC=C(C6=CC=CC=C6)C=C5)=CS4)C=C3)=NO2)=[NH2+].[Cl-]

    Canonical SMILES

    C1CC(N(C1)C(=N)N)CC2=NC(=NO2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    SLC4101431;  SLC-4101431;  SLC 4101431.

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium
    Reactant of Route 2
    Reactant of Route 2
    (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium
    Reactant of Route 3
    (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium
    Reactant of Route 4
    Reactant of Route 4
    (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium
    Reactant of Route 5
    Reactant of Route 5
    (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium
    Reactant of Route 6
    (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium

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